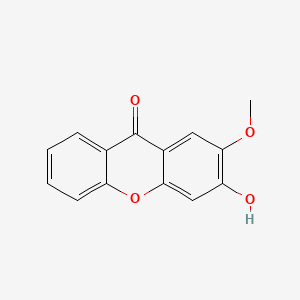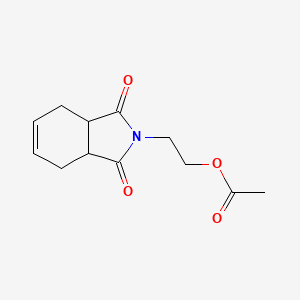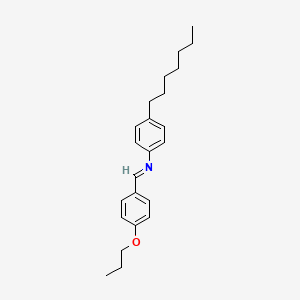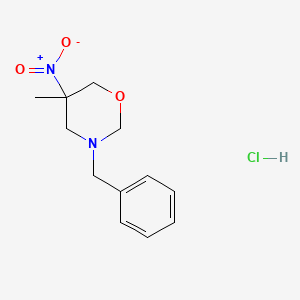
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride is a heterocyclic compound that belongs to the oxazine family. Oxazines are known for their diverse applications in medicinal chemistry, materials science, and as intermediates in organic synthesis
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, a multicomponent reaction involving benzylamine, methyl nitrite, and formaldehyde can lead to the formation of the desired oxazine ring . The reaction typically requires a catalyst and is carried out under mild temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of non-toxic solvents and renewable resources, can be integrated into the industrial synthesis to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The oxazine ring can be opened through reduction reactions, leading to the formation of different intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-benzyl-5-methyl-5-aminotetrahydro-2H-1,3-oxazine hydrochloride, while oxidation can lead to the formation of corresponding oxides .
Applications De Recherche Scientifique
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl group may also play a role in enhancing the compound’s binding affinity to specific receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine: A tetrahydro-1,4-oxazine derivative known for its use in pharmaceuticals and as a solvent.
Ifosfamide: A chemotherapeutic agent that contains an oxazine ring.
Nile Red: A fluorescent dye based on the benzophenoxazine structure.
Uniqueness
3-Benzyl-5-methyl-5-nitrotetrahydro-2H-1,3-oxazine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
32051-36-8 |
|---|---|
Formule moléculaire |
C12H17ClN2O3 |
Poids moléculaire |
272.73 g/mol |
Nom IUPAC |
3-benzyl-5-methyl-5-nitro-1,3-oxazinane;hydrochloride |
InChI |
InChI=1S/C12H16N2O3.ClH/c1-12(14(15)16)8-13(10-17-9-12)7-11-5-3-2-4-6-11;/h2-6H,7-10H2,1H3;1H |
Clé InChI |
NWDXAIHHPVXKIV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CN(COC1)CC2=CC=CC=C2)[N+](=O)[O-].Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-dimethyl-4-[(E)-2-(1-methylpyridin-1-ium-2-yl)ethenyl]aniline;4-methylbenzenesulfonate](/img/structure/B14695202.png)

![1,4-Butanedione, 1,4-bis([1,1'-biphenyl]-4-yl)-](/img/structure/B14695215.png)
![4-[(1-Phenylethoxy)carbonyl]benzoate](/img/structure/B14695234.png)
![6-methoxy-1,9,11-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-3(8),4,6,9-tetraen-2-one](/img/structure/B14695238.png)


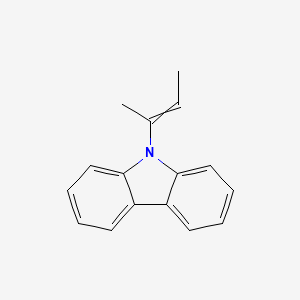

![3-Oxa-7-azatricyclo[3.3.3.01,5]undecane-6,8-dione](/img/structure/B14695272.png)
